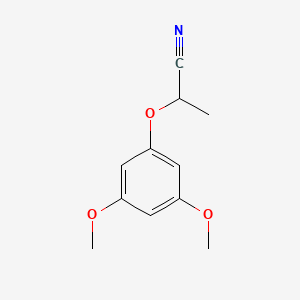
6-Tert-butyl-2,4-dichloro-3-(propan-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Tert-butyl-2,4-dichloro-3-(propan-2-yl)phenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of tert-butyl, dichloro, and isopropyl groups attached to a phenolic ring. This compound is known for its significant chemical stability and unique reactivity, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-2,4-dichloro-3-(propan-2-yl)phenol typically involves the alkylation of phenol with isobutylene in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the tert-butyl group . The chlorination of the resulting tert-butylphenol is then performed using chlorine gas under controlled conditions to introduce the dichloro groups .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the alkylation and chlorination steps, often involving the use of advanced catalysts and reaction monitoring systems.
化学反応の分析
Types of Reactions
6-Tert-butyl-2,4-dichloro-3-(propan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under the influence of strong oxidizing agents.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenols with various functional groups.
科学的研究の応用
6-Tert-butyl-2,4-dichloro-3-(propan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized as a stabilizer in the production of plastics and other materials.
作用機序
The mechanism by which 6-Tert-butyl-2,4-dichloro-3-(propan-2-yl)phenol exerts its effects involves interactions with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing the activity of enzymes and other proteins. The presence of tert-butyl and dichloro groups enhances the compound’s stability and reactivity, allowing it to interact with a wide range of biological and chemical systems .
類似化合物との比較
Similar Compounds
2,4,6-Tri-tert-butylphenol: Known for its strong steric hindrance and stability.
2,4-Di-tert-butylphenol: Commonly used as an antioxidant in industrial applications.
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: Used as a UV absorber in various materials.
Uniqueness
6-Tert-butyl-2,4-dichloro-3-(propan-2-yl)phenol is unique due to the combination of tert-butyl, dichloro, and isopropyl groups, which confer distinct chemical properties. Its stability and reactivity make it suitable for specialized applications in research and industry, distinguishing it from other similar compounds .
特性
CAS番号 |
6265-31-2 |
|---|---|
分子式 |
C13H18Cl2O |
分子量 |
261.18 g/mol |
IUPAC名 |
6-tert-butyl-2,4-dichloro-3-propan-2-ylphenol |
InChI |
InChI=1S/C13H18Cl2O/c1-7(2)10-9(14)6-8(13(3,4)5)12(16)11(10)15/h6-7,16H,1-5H3 |
InChIキー |
FFUCKRWXWRUCQM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=C(C(=C1Cl)O)C(C)(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


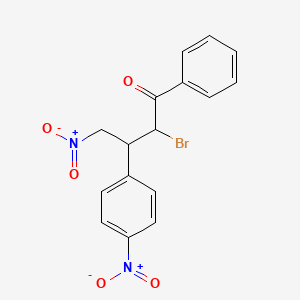
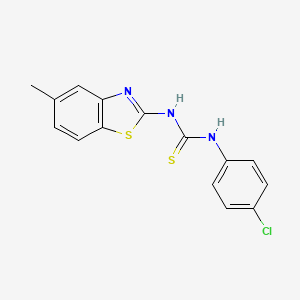
![N-[3-[bis(2-chloroethyl)amino]-1,4-dioxonaphthalen-2-yl]acetamide](/img/structure/B14730540.png)

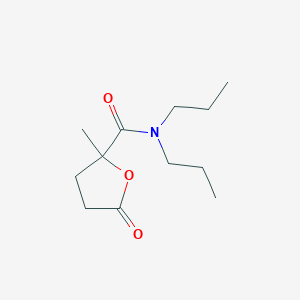
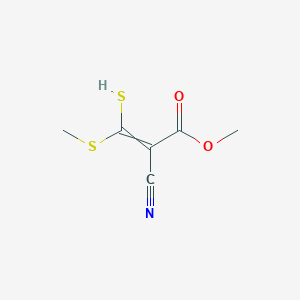
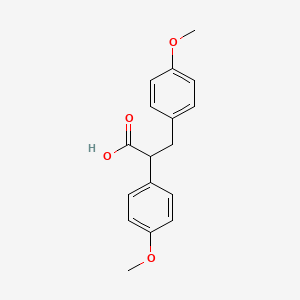
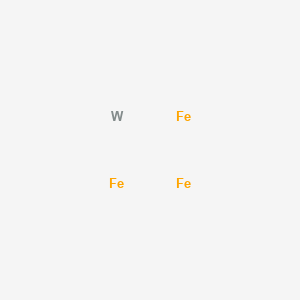
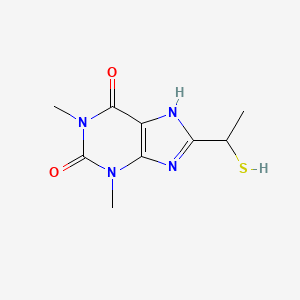


![2-[2-[Carboxymethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid](/img/structure/B14730616.png)
